ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of N-substituted (prop-2-yn-1-yl)amines: This is achieved by reacting secondary amines with propargyl bromide in the presence of potassium carbonate in dimethylformamide at 25–30°C for 4–5 hours.
Cyclization to form the pyrazole ring: The N-substituted (prop-2-yn-1-yl)amines are then reacted with ethyl acetoacetate under basic conditions to form the pyrazole ring.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.
Reduction: The corresponding alcohol from the reduction of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can engage in π-stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound shares the prop-2-yn-1-yl group and an ester functionality but features an indole ring instead of a pyrazole ring.
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound also contains the prop-2-yn-1-yl group but has a benzimidazole ring and a thione group.
Uniqueness: Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a pyrazole ring with an ethyl ester and a prop-2-yn-1-yl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 1-prop-2-ynylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-11-7-5-8(10-11)9(12)13-4-2/h1,5,7H,4,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDLXPIFCSBHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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